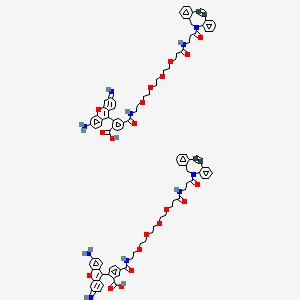
Carboxyrhodamine110-PEG4-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxyrhodamine 110-PEG4-DBCO is a compound that belongs to the class of PEG-based PROTAC linkers. It is widely used in the field of click chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is also a fluorescent labeling dye, making it useful in various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carboxyrhodamine 110-PEG4-DBCO is synthesized through a series of chemical reactions involving the conjugation of Carboxyrhodamine 110 with PEG4 and DBCO groups. The synthesis typically involves the following steps:
Activation of Carboxyrhodamine 110: Carboxyrhodamine 110 is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to form an active ester.
Conjugation with PEG4: The activated Carboxyrhodamine 110 is then reacted with PEG4-amine to form a stable amide bond.
Attachment of DBCO: Finally, the PEG4-Carboxyrhodamine 110 conjugate is reacted with DBCO-amine to form Carboxyrhodamine 110-PEG4-DBCO.
Industrial Production Methods
The industrial production of Carboxyrhodamine 110-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent to ensure high yield and purity. The product is then purified using techniques like column chromatography and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
Carboxyrhodamine 110-PEG4-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly selective and does not require a copper catalyst, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules or biomolecules.
Conditions: The reaction typically occurs at room temperature and physiological pH, making it biocompatible.
Major Products
The major product formed from the SPAAC reaction is a stable triazole linkage between Carboxyrhodamine 110-PEG4-DBCO and the azide-containing molecule .
Applications De Recherche Scientifique
Carboxyrhodamine 110-PEG4-DBCO has a wide range of applications in scientific research:
Mécanisme D'action
Carboxyrhodamine 110-PEG4-DBCO exerts its effects through the SPAAC reaction. The DBCO group in the compound reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly selective and occurs under mild conditions, making it suitable for bioconjugation and labeling applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo DBCO-amine: Another DBCO-containing compound used for bioconjugation.
DBCO-PEG4-NHS Ester: A similar PEG-based linker used in the synthesis of PROTACs.
Uniqueness
Carboxyrhodamine 110-PEG4-DBCO is unique due to its combination of fluorescent properties and bioconjugation capabilities. The presence of the Carboxyrhodamine 110 dye allows for easy visualization and tracking, while the DBCO group enables efficient and selective conjugation with azide-containing molecules .
Propriétés
Formule moléculaire |
C100H98N10O20 |
|---|---|
Poids moléculaire |
1759.9 g/mol |
Nom IUPAC |
2-(3-amino-6-iminoxanthen-9-yl)-4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/2C50H49N5O10/c51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)42-29-35(11-14-39(42)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55;51-37-12-15-40-44(30-37)65-45-31-38(52)13-16-41(45)48(40)39-14-11-35(29-42(39)50(59)60)49(58)54-20-22-62-24-26-64-28-27-63-25-23-61-21-18-46(56)53-19-17-47(57)55-32-36-7-2-1-5-33(36)9-10-34-6-3-4-8-43(34)55/h2*1-8,11-16,29-31,51H,17-28,32,52H2,(H,53,56)(H,54,58)(H,59,60) |
Clé InChI |
XQDAZUXRGBDDNM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=N)C=C6OC7=C5C=CC(=C7)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


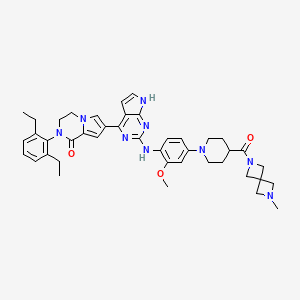

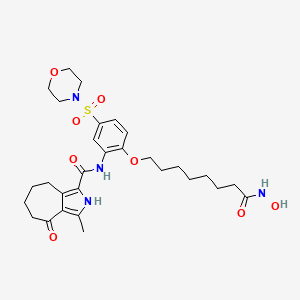
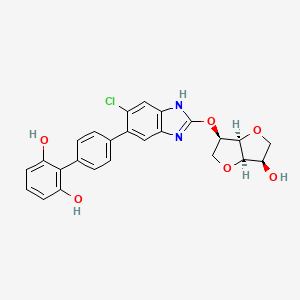
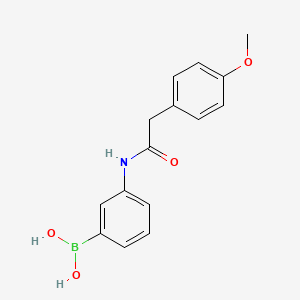

![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)

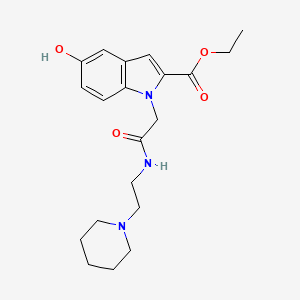
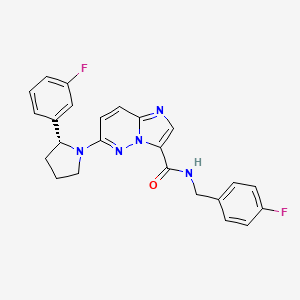

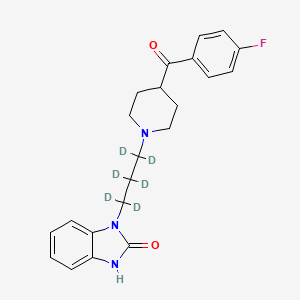
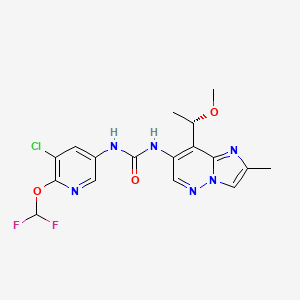
methyl dihydrogen phosphate](/img/structure/B12416408.png)
